molecular formula C14H12N2O B8734624 4-Amino-3-benzyloxybenzonitrile

4-Amino-3-benzyloxybenzonitrile

Cat. No. B8734624
M. Wt: 224.26 g/mol
InChI Key: ZFKNIRSHXMOACQ-UHFFFAOYSA-N
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Patent
US06809097B1

Procedure details

Sodium hydride (2.7 g, 67.5 mmol) was suspended in NMP (75 ml) and benzyl alcohol (7.3 g, 67.6 mmol) was added over 10 minutes. When the addition was complete the solution was stirred at 50° C. for 30 minutes. 4-Amino-3-chlorobenzonitrile (10.3 g, 67.5 mmol), (Synthesis 1985, 669), was added and the mixture was heated at 120-130° C. for 4 hours. After cooling to ambient temperature the mixture was partitioned between water and ether. The ether extracts were washed with brine, dried (MgSO4), the insoluble materials were removed by filtration and the volatiles were removed by evaporation. The crude product was purified by flash chromatography eluting with ether/isohexanes (1/1 increasing to 1/0). The purified product was recrystallized from ethyl acetate/isohexanes to give 4-amino-3-benzyloxybenzonitrile (4.7 g, 31%).
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
7.3 g
Type
reactant
Reaction Step Two
Quantity
10.3 g
Type
reactant
Reaction Step Three
Name
Quantity
75 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH2:3]([OH:10])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[NH2:11][C:12]1[CH:19]=[CH:18][C:15]([C:16]#[N:17])=[CH:14][C:13]=1Cl>CN1C(=O)CCC1>[NH2:11][C:12]1[CH:19]=[CH:18][C:15]([C:16]#[N:17])=[CH:14][C:13]=1[O:10][CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
2.7 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
7.3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Step Three
Name
Quantity
10.3 g
Type
reactant
Smiles
NC1=C(C=C(C#N)C=C1)Cl
Step Four
Name
Quantity
75 mL
Type
solvent
Smiles
CN1CCCC1=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
was stirred at 50° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
When the addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated at 120-130° C. for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to ambient temperature the mixture
CUSTOM
Type
CUSTOM
Details
was partitioned between water and ether
WASH
Type
WASH
Details
The ether extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the insoluble materials were removed by filtration
CUSTOM
Type
CUSTOM
Details
the volatiles were removed by evaporation
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography
WASH
Type
WASH
Details
eluting with ether/isohexanes (1/1 increasing to 1/0)
CUSTOM
Type
CUSTOM
Details
The purified product was recrystallized from ethyl acetate/isohexanes

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC1=C(C=C(C#N)C=C1)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.7 g
YIELD: PERCENTYIELD 31%
YIELD: CALCULATEDPERCENTYIELD 31%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.